methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether
Description
Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-11-21-16-6-4-3-5-15(16)17(12)22(18,19)14-9-7-13(20-2)8-10-14/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBROMLEGXOUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
The benzoxazine ring is typically synthesized via acid-catalyzed cyclocondensation of 2-aminophenol with ketones or aldehydes. For 3-methyl-2,3-dihydro-4H-1,4-benzoxazine, acetone serves as the methyl group donor. The reaction proceeds under reflux in toluene or xylene, with p-toluenesulfonic acid (PTSA) as a catalyst.
Reaction Conditions
- Molar Ratio : 2-Aminophenol : Acetone = 1 : 1.2
- Catalyst : 5 mol% PTSA
- Temperature : 110–120°C
- Yield : 78–85%
The mechanism involves imine formation followed by intramolecular cyclization, with water eliminated as a byproduct. The reaction’s exothermic nature necessitates controlled heating to avoid side products like polymeric species.
Alternative Ring-Closure Strategies
Electrophilic aromatic substitution using chloroacetone under basic conditions offers an alternative pathway. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, yields are marginally lower (65–72%) due to competing O-alkylation.
Sulfonylation of the Benzoxazine Nitrogen
Reaction with 4-Methoxyphenylsulfonyl Chloride
The sulfonyl group is introduced via nucleophilic substitution at the benzoxazine’s secondary amine. 4-Methoxyphenylsulfonyl chloride, synthesized from 4-methoxyphenol and chlorosulfonic acid, reacts with the benzoxazine in dichloromethane (DCM) under basic conditions.
Optimized Protocol
- Base : Pyridine (1.5 equiv)
- Temperature : 25–30°C
- Time : 4–6 hours
- Yield : 90–94%
The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
Industrial-Scale Sulfonylation
Continuous flow reactors enhance scalability by improving heat dissipation and mixing efficiency. A patent-pending method employs a tubular reactor with residence time of 10–15 minutes, achieving 97% conversion at 50°C.
Table 1: Sulfonylation Yield Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 25 | 92 |
| Triethylamine | THF | 40 | 88 |
| NaHCO₃ | Water/DCM | 25 | 75 |
Functionalization and Etherification
Methoxy Group Introduction
The 4-methoxyphenyl moiety is pre-installed in the sulfonyl chloride reagent, eliminating the need for post-sulfonylation etherification. This approach avoids harsh methylating agents like methyl iodide, which can degrade the benzoxazine ring.
Purification and Isolation
Post-reaction workup involves:
- Neutralization : Dilute HCl washes remove excess base.
- Decolorization : Activated carbon (10–12 g/kg product) in methanol at 50°C.
- Distillation : Rotary evaporation under reduced pressure (40°C, 15 mmHg) isolates the product as a colorless liquid.
Purity Analysis
- HPLC : ≥99.2%
- GC-MS : No detectable impurities
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A recent advancement combines benzoxazine formation and sulfonylation in a single reactor. Using dual catalysts (PTSA for cyclization and DMAP for sulfonylation), this method reduces processing time by 40% but requires stringent temperature control.
Enzymatic Sulfonylation
Pilot studies using sulfotransferase enzymes demonstrate moderate success (55–60% yield) under aqueous conditions. While environmentally friendly, the high enzyme cost limits industrial adoption.
Challenges and Optimization Strategies
Byproduct Formation
Over-sulfonylation at the benzoxazine’s oxygen atom occurs at temperatures >40°C, necessitating precise thermal control. Adding molecular sieves (4Å) absorbs residual moisture, suppressing hydrolysis.
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Non-polar solvents like toluene balance reactivity and ease of isolation.
Industrial Production Considerations
Cost Analysis
Table 2: Raw Material Costs (per kg Product)
| Component | Cost (USD) |
|---|---|
| 2-Aminophenol | 120 |
| 4-Methoxyphenylsulfonyl chloride | 95 |
| Solvents/Catalysts | 45 |
Automated systems reduce labor costs by 30%, making large-scale production economically viable.
Environmental Impact
Waste streams containing chlorinated solvents are treated via fractional distillation (95% recovery). The process’s E-factor (kg waste/kg product) is 2.1, comparable to green chemistry benchmarks.
Chemical Reactions Analysis
Reduction Reactions
The sulfonyl group (-SO₂-) undergoes selective reduction under controlled conditions. Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the sulfonyl moiety to a sulfide (-S-), while preserving the benzoxazine ring . For example:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfonyl → Sulfide | LiAlH₄ in anhydrous ether, 0–5°C, 2 hr | 3-methyl-2,3-dihydro-4H-1,4-benzoxazine-4-sulfide derivative | 72% |
Sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO) at 80–90°C also achieves partial reduction of the sulfonyl group, producing sulfinic acid derivatives .
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in nucleophilic substitution reactions. Amines and thiols readily displace the sulfonyl moiety under basic conditions:
Oxidation Reactions
The benzoxazine ring is susceptible to oxidation. Potassium permanganate (KMnO₄) in acidic conditions cleaves the dihydro-oxazine ring, forming a quinoline derivative:
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O, 70°C, 4 hr | 3-methyl-4-sulfonylquinoline | Complete ring opening |
Ether Cleavage
The methyl ether group undergoes demethylation with boron tribromide (BBr₃):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → RT, 8 hr | 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenol | 85% |
Acylation and Sulfonation
The phenolic hydroxyl group (generated after ether cleavage) reacts with acylating or sulfonating agents:
Complexation with Metals
The sulfonyl oxygen and benzoxazine nitrogen coordinate with transition metals. For example, copper(II) acetate forms a stable complex:
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| Cu(OAc)₂ | Ethanol, RT, 2 hr | [Cu(C₁₆H₁₇NO₄S)₂] | Stable in air for >48 hr |
Photochemical Reactions
UV irradiation (254 nm) induces homolytic cleavage of the S–O bond in the sulfonyl group, generating sulfonyl radicals that dimerize or abstract hydrogen .
This compound’s reactivity is leveraged in synthesizing bioactive molecules and functional materials. Its sulfonyl group serves as a versatile handle for further derivatization, enabling applications in medicinal chemistry and catalysis .
Scientific Research Applications
Scientific Research Applications
Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether has several key applications in scientific research:
Chemistry
- Building Block for Organic Synthesis: This compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of benzoxazine-based materials.
Biological Applications
- Antimicrobial Activity: Research has indicated potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Preliminary studies suggest that this compound may exhibit anticancer effects through mechanisms involving inhibition of specific enzymes and cellular pathways.
Pharmaceutical Development
- Drug Design: Due to its unique structural features, it is being explored for use in drug development targeting various diseases.
Material Science
- Advanced Materials Development: Utilized in creating polymers and resins with enhanced thermal stability and mechanical properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
Another study focused on the compound's anticancer properties, assessing its effect on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells at specific concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Mechanism of Action
The mechanism of action of methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzoxazine ring can also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]phenyl ether
- Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)amino]phenyl ether
Uniqueness
Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural representation indicates the presence of a benzoxazine moiety, which is known for its potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the benzoxazine structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzoxazine can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | |
| Compound B | Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin which had an IC50 of 10 µM. The study highlighted that the compound's effectiveness was attributed to its ability to induce oxidative stress within the cancer cells .
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by benzoxazine derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Oxidative Stress Induction : It can increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells.
- Cytokine Modulation : By modulating cytokine production, it can exert anti-inflammatory effects.
Q & A
Q. What are the recommended synthetic routes for methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis typically involves coupling a sulfonyl chloride derivative of 3-methyl-1,4-benzoxazine with a methyl ether-substituted phenol. Key steps include:
- Sulfonation: Reacting 3-methyl-1,4-benzoxazine with chlorosulfonic acid to generate the sulfonyl chloride intermediate.
- Coupling: Using a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution between the sulfonyl chloride and the phenolic oxygen of methyl 4-hydroxyphenyl ether .
- Optimization: Varying solvents (e.g., THF, DCM), temperature (0°C to reflux), and stoichiometry of reagents. For example, highlights the use of NaH in THF for analogous benzofuran-phenol couplings, suggesting inert conditions for oxygen-sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and benzoxazine moieties in this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR detects protons on the benzoxazine ring (e.g., diastereotopic protons at C2/C3) and the sulfonyl-adjacent aromatic protons. C NMR identifies the sulfonyl group’s electron-withdrawing effects via deshielded carbons .
- IR Spectroscopy: Strong S=O stretching vibrations (~1350 cm) confirm sulfonyl group presence.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight, critical for verifying purity given the compound’s structural complexity .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
Methodological Answer:
- Solubility: The sulfonyl group enhances polarity; test solvents like DMSO, DMF, or dichloromethane. Hydrophobic benzoxazine may require mixed solvents (e.g., THF:MeOH) for dissolution .
- Stability: Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group. Monitor degradation via TLC or HPLC, as described in ’s handling of sulfonyl-containing compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Cross-Validation: Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. ’s environmental impact study design emphasizes controlled variables for reproducibility .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, regression models) to compare datasets. ’s comparative methodology in social sciences can be adapted to systematically evaluate biological data .
Q. What computational approaches are suitable for modeling the electronic effects of the sulfonyl group on the compound’s reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to map electron density distributions, focusing on sulfonyl’s electron-withdrawing effects on the benzoxazine ring.
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing ’s sulfonyl-triazole derivatives as a template for receptor-ligand modeling .
Q. What experimental designs are appropriate for assessing the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Laboratory Studies: Simulate hydrolysis (pH 5–9 buffers) and photolysis (UV exposure) to track degradation products via LC-MS. ’s framework for abiotic/biotic transformations provides a model for compartmentalized testing .
- Field Studies: Deploy soil/water microcosms to study microbial degradation, aligning with ’s long-term ecological risk assessments. Quantify residues using isotopic labeling (e.g., C-tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
